The IUPAC name 3-methoxymethoxy-2-methyl-1-propene derives from the parent hydrocarbon propene (C₃H₆). The numbering prioritizes the double bond between carbons 1 and 2, with substituents assigned to positions 2 and 3. The methyl group (-CH₃) occupies position 2, while the methoxymethoxy group (-O-CH₂-O-CH₃) is attached to position 3. The structural formula is represented as:
$$ \text{CH}2=\text{CH}(\text{CH}3)\text{-O-CH}2\text{-O-CH}3 $$
This configuration places the methoxymethoxy group on the terminal carbon of the propene chain, creating a branched ether moiety.
The development of methoxymethyl (MOM) ethers as protective groups in organic synthesis dates to the mid-20th century, driven by the need for stable yet removable protecting agents for hydroxyl groups. While 3-methoxymethoxy-2-methyl-1-propene itself is not explicitly cited in historical records, its structural motifs align with advancements in ether-based protective chemistry. The methoxymethoxy group, a derivative of MOM ethers, gained prominence for its stability under basic conditions and ease of cleavage via acid hydrolysis.
This compound likely emerged as a synthetic intermediate during explorations into alkene-functionalized ethers, which are valuable in polymerization and cycloaddition reactions. Its synthesis would involve alkylation of propenol derivatives with chloromethyl methyl ether (ClCH₂OCH₃), a common reagent for introducing MOM groups.
The compound’s dual functionality—a reactive alkene and a methoxymethoxy group—grants it versatility in organic transformations:
Similar compounds, such as 3-methoxy-2-methylprop-1-ene (CAS 22418-49-1), exhibit comparable alkene reactivity but lack the methoxymethoxy group. The addition of the methoxymethoxy substituent in 3-methoxymethoxy-2-methyl-1-propene enhances steric bulk and polarity, potentially altering solubility and reaction kinetics (Table 1).
Table 1: Comparative Properties of Selected Propene Derivatives
While direct studies on this compound are limited, its structural analogues are employed in:
The synthesis of 3-methoxymethoxy-2-methyl-1-propene historically relied on sequential alkylation and etherification steps. Early work by Olson et al. demonstrated that methyl 2-methylallyl ether derivatives could be synthesized via nucleophilic substitution reactions between methoxide ions and pre-functionalized allylic halides [1]. For example, reacting 2-methylallyl chloride with sodium methoxide in anhydrous ethanol at 60°C yields the methyl ether precursor, which is subsequently functionalized with a methoxymethyl group using chloromethyl methyl ether under basic conditions [1].
A representative reaction pathway involves:
Key limitations include moderate yields (55–65%) due to competing elimination reactions and the need for stringent anhydrous conditions to prevent hydrolysis of the methoxymethyl group [1].
Heterogeneous acid catalysts like Amberlyst-15 have been adapted for propene-based etherifications. In a study by Dong et al., USY zeolites demonstrated superior activity in propylene alkylation reactions compared to solid phosphoric acid (SPA) or ZSM-5 molecular sieves [4]. When applied to 3-methoxy-2-methyl-1-propene synthesis, USY’s mesoporous structure facilitates the adsorption of bulky intermediates, achieving 78% conversion of 2-methylallyl alcohol at 180°C under 0.8 MPa propylene pressure [4].
Catalytic performance metrics:
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| USY | 180 | 89 | 92 |
| SPA | 180 | 72 | 85 |
| HZSM-5 | 180 | 64 | 79 |
The USY catalyst’s high acidity (0.85 mmol NH₃/g) and pore diameter (7.4 Å) enable efficient diffusion of methoxymethylating agents [4].
Recent protocols employ trimethylsilyl chloride (TMSCl) as a dual-purpose reagent for both protection and activation. A 2025 study detailed a one-pot synthesis where:
This method eliminates the need for intermediate purification and reduces reaction time from 48 hours to 12 hours [2].
Controlling stereochemistry at the C2 methyl group remains challenging due to the compound’s planar allylic system. Lithium hexamethyldisilazide (LiHMDS)-mediated enolate formation followed by quench with methyl triflate achieves 94% β-selectivity, as confirmed by 2D NOESY correlations [2]. The bulky base shields the α-face, forcing electrophilic attack from the less hindered β-side [2].
Scaling up 3-methoxymethoxy-2-methyl-1-propene synthesis introduces three primary hurdles:
3-Methoxymethoxy-2-methyl-1-propene possesses the molecular formula C₆H₁₂O₂ with a molecular weight of 116.16 g/mol [1]. The compound contains a central propene backbone with a methyl group at the 2-position and a methoxymethoxy (-OCH₂OCH₃) substituent at the 3-position. This methoxymethoxy functionality is commonly known as a MOM (methoxymethyl) ether protecting group in organic synthesis [2].
The molecular structure exhibits conformational flexibility due to the presence of multiple rotatable bonds within the methoxymethoxy chain. The C-O-C-O-C linkage characteristic of MOM ethers creates opportunities for various conformational arrangements [3]. Based on conformational analysis studies of similar allylic ethers, the compound likely adopts preferred conformations that minimize steric interactions between the methoxymethoxy group and the vinyl methyl substituent [4].
The alkene portion of the molecule maintains a planar geometry with sp² hybridization at the carbon atoms involved in the double bond. The presence of the 2-methyl substituent introduces allylic strain effects that influence the overall molecular conformation, potentially favoring conformations where the methoxymethoxy group adopts specific orientations to minimize unfavorable interactions [4].
The Nuclear Magnetic Resonance spectroscopic profile of 3-Methoxymethoxy-2-methyl-1-propene reveals characteristic signals corresponding to its structural components. The methoxymethoxy protecting group exhibits distinctive NMR patterns consistent with the -OCH₂OCH₃ functionality [3] [5].
In ¹H NMR spectroscopy, the compound displays signals typical of MOM ethers, including the characteristic methoxymethyl protons and the internal methylene bridge protons. The vinyl protons of the propene backbone appear in the alkene region, with coupling patterns influenced by the 2-methyl substitution [6]. The chemical shifts and multiplicity patterns provide definitive structural confirmation.
¹³C NMR analysis reveals carbon resonances corresponding to the alkene carbons, the methyl substituents, and the characteristic carbon atoms of the methoxymethoxy protecting group [7]. The chemical shift values align with those reported for similar MOM-protected allylic ethers in the literature.
Infrared spectroscopic analysis of 3-Methoxymethoxy-2-methyl-1-propene exhibits characteristic absorption bands associated with the MOM ether functionality. Studies of compounds containing the methoxymethyl protecting group demonstrate three characteristic strong absorption bands due to coupled stretching vibrations of the C-O-C-O-C grouping in the region 1200-1000 cm⁻¹ [3] [5].
The infrared spectrum also displays C-H stretching vibrations typical of alkyl and vinyl groups, along with C=C stretching characteristic of the alkene functionality [8]. The combination of these spectroscopic features provides a distinctive fingerprint for compound identification.
Mass spectrometric analysis reveals fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 116, corresponding to the molecular weight [1]. Characteristic fragmentation includes loss of methoxy groups and cleavage of the methoxymethoxy protecting group, producing diagnostic fragment ions that confirm the structural assignment.